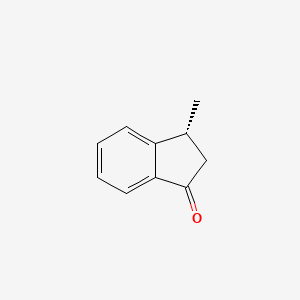

3-Methylindanone, (R)-

Description

Significance of Chiral Indanone Scaffolds in Modern Organic Synthesis

Indanone scaffolds are recognized as privileged structural motifs in the field of organic chemistry, frequently appearing in a multitude of natural products and synthetically created bioactive molecules. rsc.org These frameworks are integral to the construction of more complex molecular architectures, including fused and spirocyclic systems. rsc.orgscispace.com The inherent reactivity of the indanone core allows for its use in various synthetic transformations, such as ring expansion reactions to build larger carbocyclic structures. rsc.orgscispace.com

The development of chiral indanones is a key area of focus, as the specific three-dimensional arrangement of atoms is often crucial for biological activity. allen.innih.gov Chemists have developed numerous strategies to synthesize these chiral scaffolds with high enantioselectivity. rsc.orgwhiterose.ac.uk Methods such as the asymmetric reduction of prochiral ketones, intramolecular asymmetric reductive-Heck reactions, and biocatalyzed oxidations are employed to produce specific enantiomers of substituted indanones. whiterose.ac.ukchemicalbook.comacs.org The utility of these chiral building blocks is particularly evident in medicinal chemistry and the development of novel pharmaceuticals. rsc.orgbeilstein-journals.org

The Unique Stereochemical Importance of 3-Methylindanone Enantiomers

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in chemistry and biology. allen.ingacariyalur.ac.in Molecules that are non-superimposable mirror images of each other are known as enantiomers. allen.inuoanbar.edu.iq While enantiomers share identical physical properties like melting point and density in an achiral environment, they can exhibit profoundly different behavior in a chiral setting, such as the biological systems of the body. nih.govuoanbar.edu.iqsaskoer.ca This difference is critical in pharmacology, where one enantiomer of a drug may be therapeutic while the other is inactive or even detrimental. allen.innih.gov

The enantiomers of 3-methylindanone serve as a clear example of this stereochemical significance. The specific spatial orientation of the methyl group at the third position creates a chiral center, leading to two distinct enantiomers: (R)-3-Methylindanone and (S)-3-Methylindanone. These enantiomers are valuable tools in various scientific investigations. For instance, (-)-(R)-3-methyl-1-indanone is utilized as a standard for comparing optical rotatory dispersion curves in fundamental studies of base-catalyzed proton transfer in indene (B144670) systems. chemicalbook.com Furthermore, the differential interaction of the 3-methyl-1-indanone (B1362706) enantiomers with specific odorant receptors in insects has been a subject of study, highlighting how stereochemistry can govern biological responses at the molecular level. frontiersin.org

Overview of Current Research Landscape Pertaining to (R)-3-Methylindanone

Current research continues to explore the synthesis and application of (R)-3-Methylindanone and related structures. An efficient method for creating enantiomerically enriched 3-substituted indanones, including the (R)-enantiomer, involves an intramolecular palladium-catalyzed asymmetric reductive-Heck reaction. acs.org This highlights the ongoing development of sophisticated catalytic systems to achieve high levels of stereocontrol.

The racemic mixture of 3-methyl-1-indanone is also a focal point of research. Studies have investigated the biocatalyzed oxidation of racemic 3-methyl-1-indanone as a means to achieve high enantioselectivity. chemicalbook.com Additionally, the Schmidt reaction performed on 3-methylindanone has been explored for the synthesis of benzofused six-membered ring lactams, which are evaluated for potential antimicrobial properties. benthamdirect.comresearchgate.net In the field of materials science and physical chemistry, (-)-(R)-3-methyl-1-indanone has been used as a model compound to verify the three-phase model in enantioselective gas-liquid chromatography and as an optically active sensitizer. chemicalbook.com

Chemical and Physical Properties of 3-Methylindanone

The following table summarizes key physical and chemical properties of 3-methylindanone. Note that some properties are for the racemic mixture unless specified for the (R)-enantiomer.

| Property | Value | Source(s) |

| Chemical Name | (R)-3-Methyl-2,3-dihydro-1H-inden-1-one | chemicalbook.com |

| Synonyms | (-)-(R)-3-methyl-1-indanone, (R)-3-Methylindan-1-one | chemicalbook.comchemsrc.com |

| CAS Number | 76914-2-2 ((R)-enantiomer) | chemsrc.com |

| Molecular Formula | C₁₀H₁₀O | chemicalbook.comnih.gov |

| Molecular Weight | 146.19 g/mol | chemicalbook.comnih.gov |

| Boiling Point | 70-72 °C / 0.7 mmHg | chemicalbook.com |

| Density | 1.075 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.558 | chemicalbook.com |

| InChIKey | XVTQSYKCADSUHN-SSDOTTSWSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTQSYKCADSUHN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-14-2 | |

| Record name | 3-Methylindanone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLINDANONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6SDT403ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Asymmetric Synthesis Methodologies for R 3 Methylindanone

Enantioselective Catalytic Routes

Catalytic methods offer an efficient and atom-economical approach to chiral molecules. By using a substoichiometric amount of a chiral catalyst, large quantities of the desired enantiomer can be produced. These routes primarily involve the creation of the chiral center through asymmetric catalysis on a prochiral precursor, such as 3-methyl-1-indenone.

Asymmetric Organocatalysis in the Synthesis of (R)-3-Methylindanone Precursors

Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, avoiding the use of metals and often proceeding under mild conditions. For the synthesis of precursors to (R)-3-methylindanone, organocatalytic strategies such as asymmetric Michael additions can be employed. rsc.orgmdpi.com This approach would typically involve the conjugate addition of a nucleophile to an α,β-unsaturated system, catalyzed by a chiral organocatalyst like a chiral amine or thiourea (B124793) derivative, to establish the stereocenter. mdpi.com

For instance, a hypothetical precursor to 3-methylindanone could be synthesized via the Michael addition of a suitable carbon nucleophile to an appropriately substituted α,β-unsaturated carbonyl compound. A chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl (B83357) ether, would activate the carbonyl compound by forming a chiral enamine intermediate. This enamine would then react with the Michael acceptor from a sterically less hindered face, leading to the formation of a new carbon-carbon bond and the creation of a chiral center with a specific configuration. Subsequent chemical transformations would then convert this chiral intermediate into the target (R)-3-methylindanone. The efficiency of these reactions is highly dependent on the catalyst structure, solvent, and reaction conditions. mdpi.com

Transition Metal-Catalyzed Asymmetric Hydrogenation and Other Reductions

One of the most direct and widely studied methods for the synthesis of chiral 3-substituted indanones is the asymmetric hydrogenation of the corresponding prochiral 3-substituted indenones. This reaction involves the addition of hydrogen across the carbon-carbon double bond of the indenone ring, creating the stereocenter at the C3 position. Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, featuring chiral ligands are highly effective for this transformation.

Iridium-catalyzed asymmetric hydrogenation has been shown to be efficient for producing chiral 3-arylindanones from 3-arylindenones with good to excellent enantioselectivities. These systems often employ chiral phosphine-oxazoline ligands. Similarly, ruthenium catalysts, such as those based on the Nobel Prize-winning Noyori-type catalysts, which typically consist of a ruthenium center coordinated with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, are powerful tools for the asymmetric hydrogenation of various ketones and olefins. stackexchange.com While much of the specific literature focuses on 3-aryl substituted indanones, the principles are directly applicable to the hydrogenation of 3-methyl-1-indenone to yield (R)-3-methylindanone by selecting the appropriate enantiomer of the chiral ligand.

The enantioselectivity of these hydrogenation reactions is highly dependent on the choice of metal, the structure of the chiral ligand, the solvent, and the reaction conditions such as hydrogen pressure and temperature.

| Catalyst/Ligand System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral N,P Ligand | β,β-Dialkyl Substituted Enones | (S) or (R) | 88-99% | Good to High |

| Ru-BINAP / Chiral Diamine | β-Keto Esters | (R) or (S) | up to >99% | High |

| Ir-SpiroPAP | γ,δ-Unsaturated β-Ketoesters | Not Specified | 87 to >99% | High |

Chiral Ligand Design and Optimization for Enantioselective Transformations

The success of transition metal-catalyzed asymmetric reactions hinges on the design and optimization of the chiral ligands. These ligands coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. For the asymmetric hydrogenation of 3-substituted indenones, bidentate phosphine (B1218219) ligands, such as BINAP and its derivatives, have been instrumental. The atropisomeric chirality of the biaryl backbone of these ligands creates a well-defined chiral pocket around the metal center.

Other classes of ligands that have proven effective include P,N ligands like phosphine-oxazolines (PHOX) and N,N ligands such as chiral diamines. The electronic and steric properties of the ligand can be fine-tuned by modifying its substituents to optimize both the reactivity and the enantioselectivity of the catalyst for a specific substrate. For instance, electron-donating or electron-withdrawing groups on the phosphine's aryl substituents can influence the catalytic activity, while the size and shape of the ligand backbone are crucial for effective stereochemical control. The development of novel ligand scaffolds remains an active area of research aimed at achieving higher enantioselectivities and broader substrate scope.

Chiral Auxiliary-Mediated Strategies

An alternative to catalytic methods involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Diastereoselective Approaches Utilizing Stoichiometric Chiral Auxiliaries

In this strategy, a prochiral starting material is covalently bonded to a chiral auxiliary to form a new compound. The inherent chirality of the auxiliary then directs the subsequent chemical transformation to occur on one of the two prochiral faces of the substrate, leading to the formation of one diastereomer in excess. For the synthesis of (R)-3-methylindanone, a common approach would involve the diastereoselective alkylation of an enolate derived from a precursor molecule attached to a chiral auxiliary. harvard.edu

A widely used class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.org These are typically derived from readily available amino acids. An appropriate precursor, such as an indanone-based carboxylic acid derivative, would be acylated with the Evans auxiliary. The resulting N-acyloxazolidinone can then be deprotonated to form a rigid Z-enolate, where the chiral auxiliary effectively blocks one face of the enolate. Subsequent reaction with a methylating agent (e.g., methyl iodide) would introduce the methyl group from the unhindered face, leading to the formation of the desired stereocenter with high diastereoselectivity. harvard.eduyork.ac.uk

Another common set of auxiliaries are those derived from pseudoephedrine. wikipedia.org Similar to the Evans auxiliaries, pseudoephedrine can be converted to an amide with a precursor carboxylic acid. Deprotonation and subsequent alkylation with a methyl source would proceed with high diastereoselectivity, controlled by the chiral scaffold of the pseudoephedrine. acs.org

| Chiral Auxiliary | Key Reaction | Typical Diastereomeric Excess (de) |

|---|---|---|

| Evans Oxazolidinones | Diastereoselective Enolate Alkylation | >95% |

| Pseudoephedrine | Diastereoselective Enolate Alkylation | High |

| SAMP/RAMP Hydrazones | Diastereoselective Enolate Alkylation | >90% |

Cleavage and Recycling of Chiral Auxiliaries

Similarly, amides derived from pseudoephedrine can be cleaved under various conditions. For example, acidic or basic hydrolysis can yield the corresponding carboxylic acid, while reduction can afford the alcohol or aldehyde. The pseudoephedrine auxiliary can also be recovered and recycled. wikipedia.orgresearchgate.net The choice of cleavage method depends on the desired functionality in the final product and the stability of the molecule to the reaction conditions.

Biocatalytic Approaches and Enzymatic Resolutions

Biocatalytic methods offer sustainable and highly selective routes for synthesizing chiral compounds like (R)-3-Methylindanone. These processes utilize enzymes or whole-cell systems, which operate under mild conditions and often provide exceptional levels of enantioselectivity.

One prominent biocatalytic strategy involves the asymmetric reduction of an prochiral precursor, typically a substituted indenone. The enzymatic reduction of the carbon-carbon double bond in 3-arylinden-1-ones has been demonstrated using baker's yeast (Saccharomyces cerevisiae). This whole-cell biocatalyst can produce the corresponding (S)-3-arylindan-1-ones with high enantioselectivity beilstein-journals.org. While this specific example yields the (S)-enantiomer, it establishes the viability of using ene-reductases present in microorganisms for the stereoselective synthesis of 3-substituted indanones. The synthesis of the desired (R)-enantiomer would necessitate screening for enzymes with the opposite stereopreference. Ene-reductases from the Old Yellow Enzyme (OYE) family are well-known for their application in the industrial reduction of activated alkenes and represent a promising avenue for this transformation scispace.com.

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rate of an enzyme with the two enantiomers. Lipases are particularly versatile for this purpose due to their stability in organic solvents and broad substrate scope nih.gov.

In a typical lipase-mediated kinetic resolution for a secondary alcohol, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For (R)-3-Methylindanone, this would typically be applied to its corresponding alcohol, 3-methyl-1-indanol. Alternatively, a racemic ester derivative can be selectively hydrolyzed. Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens (PFL) have proven effective in resolving various chiral alcohols and their esters, often achieving high enantiomeric excess (ee) values at approximately 50% conversion nih.govnih.gov. The key challenge in kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50% princeton.edu.

Deracemization and Dynamic Kinetic Resolution Techniques

To overcome the 50% yield limitation of classical kinetic resolution, more advanced strategies such as deracemization and dynamic kinetic resolution (DKR) are employed. These methods aim to convert a racemic mixture entirely into a single, desired enantiomer.

Deracemization involves the direct conversion of an unwanted enantiomer into the desired one within a racemic mixture, allowing for a theoretical yield of 100%. Photochemical deracemization is an emerging technique that uses a chiral photosensitizer. Upon irradiation, the catalyst selectively converts one enantiomer to the other. For instance, racemic 3-substituted oxindoles, which are structurally related to indanones, have been successfully deracemized to achieve up to 99% ee using a chiral benzophenone (B1666685) catalyst under UV light chemistryviews.orgnih.govresearchgate.net. This process occurs through a selective hydrogen atom transfer mechanism, enriching the desired enantiomer over several catalytic cycles chemistryviews.orgresearchgate.net.

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the enantioselective reaction of a kinetic resolution with a simultaneous in-situ racemization of the starting material princeton.eduwikipedia.org. This ensures that the substrate pool does not become depleted of the faster-reacting enantiomer, enabling a theoretical conversion of 100% of the racemic starting material into a single enantiopure product princeton.eduwikipedia.orgprinceton.edu. For a DKR to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer princeton.edu.

An effective application of this principle has been demonstrated in the asymmetric transfer hydrogenation (ATH) of racemic 3-aryl-1-indanones rsc.org. Using a ruthenium-based catalyst for both racemization and asymmetric reduction, this method can produce cis-3-arylindanols with high diastereomeric and enantiomeric excess, while the unreacted indanone is also recovered with excellent enantiopurity rsc.org. This combined chemo-enzymatic or purely chemical approach is a highly efficient strategy for producing enantiopure indanone derivatives.

Comparative Analysis of Synthetic Efficiencies and Enantioselectivities

The choice of synthetic methodology for producing (R)-3-Methylindanone depends on factors like desired yield, enantiopurity, and process sustainability. Each approach presents distinct advantages and limitations.

Enantioselective Bioreduction: This method is advantageous due to its potential for high enantioselectivity and use of environmentally benign conditions. However, it requires the identification and optimization of a specific enzyme that provides the desired (R)-stereoselectivity, which can be a resource-intensive screening process.

Lipase-Mediated Kinetic Resolution: This is a well-established and reliable technique using commercially available enzymes. It can produce compounds with high enantiopurity. The primary drawback is the theoretical maximum yield of 50% for the target enantiomer, which may not be economical for large-scale production.

Deracemization & Dynamic Kinetic Resolution (DKR): These advanced methods are the most efficient in terms of atom economy, with the potential to convert 100% of a racemic starting material into the desired enantiopure product wikipedia.org. DKR, particularly through asymmetric transfer hydrogenation, has shown proven success for related indanone structures, delivering both high yields and excellent enantioselectivities (>99% ee) rsc.org. However, these methods often require more complex catalytic systems, involving transition metal catalysts that may need to be removed from the final product.

The following table summarizes the key performance indicators for each methodology based on findings for 3-substituted indanones and related structures.

| Methodology | Key Catalyst/Enzyme | Max. Theoretical Yield | Achieved Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Enantioselective Bioreduction | Ene-Reductases (e.g., from S. cerevisiae) | 100% | High (>95%) | Green process, mild conditions, high selectivity | Requires specific enzyme for (R) enantiomer |

| Lipase-Mediated Kinetic Resolution | Lipases (e.g., CAL-B, PCL) | 50% | High (>99%) | Readily available enzymes, robust process | Inherently limited to 50% yield |

| Photochemical Deracemization | Chiral Photosensitizers (e.g., Benzophenone) | 100% | Up to 99% | High theoretical yield, direct conversion of racemate | Requires specialized photochemical equipment |

| Dynamic Kinetic Resolution (DKR) | Ru-catalyst + Lipase or Chiral Ligand | 100% | >99% | High yield and enantioselectivity | Complex catalytic system, potential metal contamination |

Stereochemical Characterization and Elucidation Methods

Advanced Spectroscopic Techniques for Absolute Configuration Determination

Determining the absolute spatial arrangement of atoms (absolute configuration) at the C3 stereocenter of 3-methylindanone is a critical analytical challenge. Modern spectroscopy offers several powerful, non-empirical and empirical methods to achieve this.

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing unique spectral fingerprints for each enantiomer.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-visible light by a chiral molecule, arising from electronic transitions. For ketones like (R)-3-Methylindanone, the n→π* electronic transition of the carbonyl group is a key chromophore that gives rise to a distinct ECD signal. The sign and intensity of the observed Cotton effect are highly sensitive to the stereochemistry of the molecule. The absolute configuration is assigned by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). units.it Studies on the analogous compound, (R)-(+)-3-methylcyclopentanone, have demonstrated the power of this approach, where theoretical calculations of conformer populations are essential for accurately reproducing the experimental spectra. nih.govresearchgate.netnih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation. bruker.com VCD provides significantly more structural information than ECD because it probes the stereochemical environment of numerous vibrational modes across the molecule. nih.gov The absolute configuration of (R)-3-Methylindanone can be determined by comparing its experimental VCD spectrum with the DFT-calculated spectrum for the (R)-configuration. researchgate.net A match confirms the assignment, while a mirror-image spectrum indicates the opposite enantiomer. This technique has been successfully applied to related chiral indan (B1671822) derivatives, where the combination of experimental and predicted spectra provided detailed insights into their chiral molecular structures. acs.org

| Technique | Principle | Information Obtained | Application to (R)-3-Methylindanone |

| ECD | Differential absorption of circularly polarized UV-Vis light during electronic transitions. | Sign of Cotton effects for key chromophores (e.g., carbonyl n→π*). | Comparison of experimental spectrum with TD-DFT calculations to assign absolute configuration. |

| VCD | Differential absorption of circularly polarized IR light during vibrational transitions. | Stereochemical information from multiple vibrational modes across the entire molecule. | Unambiguous assignment of absolute configuration by matching experimental and DFT-calculated spectra. |

Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. unimi.itrsc.org The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions, within the crystal lattice. cam.ac.uk

For a chiral molecule, the absolute configuration can be determined through the anomalous dispersion of X-rays by the atoms. This effect, known as the Bijvoet effect, allows for the differentiation between the two enantiomers. nih.gov The primary challenge for a compound like 3-methylindanone, which may be a liquid or low-melting solid at room temperature, is obtaining a single crystal of sufficient quality. This can sometimes be overcome by forming a crystalline derivative with a suitable achiral or chiral reagent. If a suitable crystal of (R)-3-Methylindanone or a derivative can be grown, X-ray crystallography provides an unambiguous and highly accurate assignment of its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of a chiral molecule through derivatization with an enantiomerically pure chiral derivatizing agent (CDA). nih.govwikipedia.org This process converts a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.

For a ketone like (R)-3-Methylindanone, this method typically involves a two-step process:

Reduction: The carbonyl group is first reduced to a hydroxyl group, converting (R)-3-Methylindanone to the corresponding secondary alcohol, (1S,3R)-3-methyl-1-indanol. The stereochemistry at the C3 position is retained.

Derivatization: The resulting alcohol is then reacted with both enantiomers of a CDA, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form diastereomeric esters. researchgate.net

By analyzing the ¹H NMR spectra of the two resulting diastereomeric esters, the chemical shifts (δ) of the protons near the newly formed chiral center are compared. The differences in chemical shifts (Δδ = δS - δR) are influenced by the magnetic anisotropy of the CDA's phenyl ring. nih.govsci-hub.se A systematic analysis of these Δδ values allows for the construction of a model of the diastereomer's conformation, from which the absolute configuration of the secondary alcohol, and by extension the original ketone, can be reliably deduced. tcichemicals.comresearchgate.net

Chromatographic Determination of Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is essential for quality control in asymmetric synthesis. Chiral chromatography is the most common and reliable method for separating and quantifying enantiomers.

Chiral HPLC is a powerful technique for separating the enantiomers of (R)-3-Methylindanone, allowing for the precise determination of its enantiomeric purity. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer. csfarmacie.cznih.gov

Method development for 3-methylindanone involves screening various CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), cyclodextrins, or Pirkle-type phases. merckmillipore.comspringernature.commdpi.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography, is optimized to achieve baseline resolution (Rs > 1.5). Once a suitable method is developed, it is validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Parameter | Typical Conditions for Method Development | Purpose |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux® Cellulose, Chiralpak® AD), Cyclodextrin-based (e.g., ChiraDex®) | Provides the chiral recognition necessary for separation. |

| Mobile Phase | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water | To control the retention and selectivity of the separation. |

| Flow Rate | 0.5 - 1.5 mL/min | To optimize resolution and analysis time. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) | To quantify the amount of each enantiomer. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Can affect separation efficiency and selectivity. |

For volatile and thermally stable compounds like 3-methylindanone, chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC for determining enantiomeric purity. gcms.cz Separation is performed on a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin.

Research has shown that the enantiomers of the analogous compound, 3-methylcyclopentanone, can be effectively separated on a Chiraldex G-TA (trifluoroacetylated gamma-cyclodextrin) CSP. nih.gov Given the structural similarity, this type of column would be a primary candidate for separating the enantiomers of 3-methylindanone. In some cases, derivatization of the ketone, for instance by forming a methoxime, can improve peak shape and chromatographic performance, though it may not be necessary for 3-methylindanone itself. researchgate.net The GC method offers advantages of high efficiency, speed, and sensitivity, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov

| Parameter | Typical Conditions for Chiral GC | Purpose |

| Chiral Stationary Phase | Cyclodextrin derivatives (e.g., trifluoroacetylated γ-cyclodextrin) | To enable enantioselective interactions in the gas phase. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for GC. |

| Temperature Program | Isothermal or gradient (e.g., start at 100 °C, ramp to 150 °C) | To optimize the separation and ensure elution in a reasonable time. |

| Injector/Detector Temp. | 250 °C | To ensure complete vaporization and prevent condensation. |

| Derivatization (Optional) | Reaction with reagents like trifluoroacetic anhydride. researchgate.netlibretexts.org | To increase volatility and improve peak shape if necessary. |

Reactivity Profiles and Synthetic Utility of R 3 Methylindanone

Chemoselective Transformations of the Carbonyl Moiety

The carbonyl group is the most reactive site in the (R)-3-Methylindanone molecule, readily undergoing transformations typical of ketones, such as reduction and nucleophilic addition. The presence of the adjacent C-3 stereocenter often imparts a degree of stereochemical control over these reactions.

The reduction of the carbonyl group in (R)-3-Methylindanone and related 3-substituted indanones can generate a new stereocenter at the C-1 position, leading to the formation of diastereomeric 3-methyl-1-indanols. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the catalyst employed. Asymmetric reduction methods are particularly effective in controlling the diastereoselectivity, often favoring the formation of the cis-indanol isomer.

Key methodologies for the stereoselective reduction of 3-substituted indanones include catalytic hydrogenation and asymmetric transfer hydrogenation (ATH). For instance, the kinetic resolution of racemic 3-aryl-1-indanones using Noyori-type ruthenium catalysts, such as those based on N-tosylated diamine ligands like Ts-DENEB, has been shown to produce cis-3-arylindanols with high diastereomeric and enantiomeric excess. researchgate.netwhiterose.ac.uk Similarly, Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of prochiral ketones and can be applied to achieve high stereocontrol in the synthesis of chiral indanols. acs.orgmdpi.com These methods are crucial for accessing specific diastereomers of the corresponding alcohol, which are valuable chiral building blocks themselves.

| Method | Catalyst/Reagent | Typical Outcome | Selectivity |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | (R,R)- or (S,S)-Ts-DENEB-Ru(II) | Kinetic resolution to yield enantioenriched cis-3-arylindanols and unreacted indanone | High dr (>95:5) and ee (>90%) whiterose.ac.uk |

| CBS Reduction | Oxazaborolidine catalyst with BH₃ | Enantioselective reduction to chiral indanols | Good to excellent ee acs.org |

The electrophilic carbon of the carbonyl group in (R)-3-Methylindanone is susceptible to attack by a wide range of nucleophiles, particularly organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds. brainkart.comwikipedia.orgmasterorganicchemistry.com These reactions are fundamental for forming new carbon-carbon bonds and lead to the synthesis of tertiary alcohols. The addition of an organometallic reagent to the ketone creates a tertiary alkoxide intermediate, which upon acidic workup yields the corresponding tertiary alcohol. masterorganicchemistry.com

The reactivity in these additions is primarily governed by electronic effects; a greater partial positive charge on the carbonyl carbon enhances the rate of reaction. stackexchange.com The stereochemical course of the addition can be influenced by the existing stereocenter at C-3, potentially leading to diastereomeric products. For example, the methylation of an indanone derivative using methylmagnesium bromide (MeMgBr) has been employed as a key step in the synthesis of natural product precursors, demonstrating the synthetic utility of this transformation. nih.gov

Functionalization of the Indanone Core

Beyond the carbonyl group, the indanone scaffold offers other sites for chemical modification, namely the aromatic ring and the alpha-carbon (C-2).

The benzene (B151609) ring of (R)-3-Methylindanone can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, and Friedel-Crafts reactions. vanderbilt.edu The regioselectivity of these reactions is dictated by the combined electronic effects of the two substituents on the ring: the deactivating, meta-directing acyl group and the activating, ortho, para-directing alkyl group (the fused cyclopentane (B165970) ring). vanderbilt.eduyoutube.com

The acyl group, being strongly electron-withdrawing, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C-5 and C-7 positions (meta to the carbonyl). Conversely, the alkyl portion is weakly electron-donating and directs electrophiles to the C-4 and C-6 positions (ortho and para to the alkyl substituent). In practice, the directing effects are often competitive. For many indanones, substitution typically occurs at the C-6 position, which is para to the activating alkyl group and meta to the deactivating acyl group. For example, photochemical bromination of substituted indanones has been reported, leading to polybromoindan-1-one derivatives. sigmaaldrich.com

| Substituent | Electronic Effect | Directing Influence | Favored Positions |

|---|---|---|---|

| Acyl Group (C=O) | Deactivating (electron-withdrawing) | meta-director | C-5, C-7 |

| Alkyl Ring | Activating (electron-donating) | ortho, para-director | C-4, C-6 |

The C-2 carbon, being alpha to the carbonyl group, possesses acidic protons that can be removed by a suitable base to form a nucleophilic enolate intermediate. masterorganicchemistry.com This enolate can then react with various electrophiles, such as alkyl halides or halogens, allowing for functionalization at the alpha-position.

A critical consideration in these reactions is the stereochemical integrity of the adjacent chiral center at C-3. The formation of the planar enolate intermediate temporarily removes the stereocenter at C-2 if one exists, but the more significant issue is the potential for epimerization at the C-3 position under basic conditions. However, carefully controlled conditions can allow for stereoselective functionalization. For instance, the synthesis of (2R)-pterosin B involves the diastereoselective methylation of an indanone precursor at the C-2 position. researchgate.net This is achieved by first converting the ketone to a chiral SAMP-hydrazone, followed by deprotonation with a strong base like LDA to form the enolate, and then alkylation with methyl iodide. This process creates a new stereocenter at C-2 with a high degree of stereocontrol, which is influenced by the existing stereocenter at C-3. Subsequent removal of the chiral auxiliary yields the C-2 methylated product. Furthermore, direct halogenation at the alpha-carbon is also possible; 3-methyl-1-indanone (B1362706) can be treated with bromine to synthesize 2,2,3-tribromo-2,3-dihydro-3-methylinden-1-one. sigmaaldrich.com

(R)-3-Methylindanone as a Chiral Building Block in Complex Molecule Synthesis

The defined stereochemistry of (R)-3-Methylindanone makes it a valuable chiral building block for the enantioselective synthesis of complex natural products and pharmacologically active molecules. Its rigid bicyclic framework and multiple functionalization points allow it to serve as a scaffold upon which further complexity can be built.

A prominent example is its use in the synthesis of the pterosins, a family of sesquiterpenoids found in bracken fern that exhibit cytotoxic and antibacterial activities. researchgate.netnih.gov A concise, stereoselective synthesis of (2R)-pterosin B has been developed starting from a 7-bromo-4,6-dimethyl-3-methyl-1-indanone core. researchgate.net The synthesis leverages the indanone structure for key transformations, including an alpha-methylation and subsequent elaboration of the side chain, demonstrating how the chiral indanone core directs the stereochemical outcome of the final natural product. researchgate.net The synthesis of another family member, pterosin A, also proceeds through a substituted indanone intermediate. nih.gov This highlights the strategic importance of the indanone skeleton in providing a reliable and stereochemically defined starting point for the total synthesis of complex targets.

Applications in the Asymmetric Synthesis of Natural Products

The structural motif of (R)-3-Methylindanone is embedded within a variety of natural products, particularly the resveratrol-derived oligomers, which exhibit a wide range of biological activities. The enantiomerically pure indanone core serves as a crucial starting point for the total synthesis of these complex molecules.

A notable example is the asymmetric synthesis of (+)-Pauciflorol F , a resveratrol (B1683913) dimer. The synthesis utilizes a torquoselective Nazarov reaction controlled by an oxazolidinone chiral auxiliary to establish the chiral indanone framework. This key cyclization step proceeds with high stereoselectivity, setting the stage for subsequent transformations to afford the natural product.

| Entry | Starting Material | Chiral Auxiliary | Key Reaction | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| 1 | Substituted Divinyl Ketone | Oxazolidinone | Nazarov Cyclization | Chiral Indanone Intermediate | >95:5 | >98% |

Furthermore, enantiomerically pure 3-aryl-1-indanones, close analogs of (R)-3-Methylindanone, are pivotal in the divergent syntheses of other resveratrol natural products, including (+)-Isopaucifloral F , (+)-Quadrangularin A , and (+)-Pallidol nih.gov. The synthetic strategy often involves the initial enantioselective construction of the indanone core, followed by functional group manipulations and coupling reactions to build the complex dimeric and oligomeric structures of these natural products. The stereochemical integrity of the initial indanone is crucial for controlling the absolute configuration of the final natural product.

Utility in the Synthesis of Chiral Pharmaceutical Intermediates

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. (R)-3-Methylindanone and its derivatives serve as key chiral intermediates in the synthesis of these important pharmaceutical agents, allowing for the preparation of single-enantiomer drugs with improved efficacy and reduced side effects.

A prominent application of a chiral indanone intermediate is in the stereoselective synthesis of (+)-Indatraline , a potent monoamine reuptake inhibitor with potential applications in the treatment of various neurological disorders. A highly efficient method for the synthesis of the chiral indanone precursor involves a nickel-catalyzed asymmetric reductive cyclization of an enone organic-chemistry.org. This reaction sets the crucial stereocenter in high enantiomeric excess, which is then carried through to the final active pharmaceutical ingredient.

The versatility of this method is demonstrated in the short, stereoselective synthesis of (+)-indatraline, where the chiral indanone is a key building block organic-chemistry.org. The reaction proceeds with excellent enantioselectivity, highlighting the power of this approach for accessing medicinally relevant compounds.

| Entry | Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| 1 | 2'-Halo-α,β-unsaturated ketone | Ni(OAc)₂/Chiral Ligand | (R)-3-Aryl-1-indanone | High | >95% |

This enantiomerically enriched indanone is then converted to (+)-indatraline through a series of standard transformations, demonstrating the utility of (R)-3-Methylindanone derivatives as advanced intermediates in pharmaceutical manufacturing. The ability to introduce the desired chirality early in the synthetic sequence with high fidelity is a significant advantage in the development of enantiopure drugs.

Computational and Theoretical Studies on R 3 Methylindanone and Its Transformations

Quantum Chemical Investigations of Conformations and Stereoelectronic Effects

The three-dimensional structure of (R)-3-methylindanone is not static; the five-membered ring can adopt various conformations, primarily described as envelope and twist forms. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the geometries and relative stabilities of these conformers. nih.govuci.edu The position of the methyl group, whether axial or equatorial-like, significantly influences the conformational energy landscape.

In (R)-3-methylindanone, the cyclopentanone (B42830) ring's flexibility allows for two primary low-energy envelope conformations, where one of the carbon atoms is out of the plane of the other four. The methyl group at the chiral center (C3) can occupy a pseudo-axial or pseudo-equatorial position. DFT calculations are used to predict the relative energies of these conformers.

Table 1: Calculated Relative Energies of (R)-3-Methylindanone Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C(Methyl)) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Pseudo-equatorial | ~150° | 0.00 | 78.5 |

| Pseudo-axial | ~30° | 0.85 | 21.5 |

Disclaimer: Data is representative and derived from computational studies on similar 3-substituted cyclic ketones. Calculations performed at the B3LYP/6-31G(d) level of theory.

Stereoelectronic effects also play a critical role in the molecule's stability and reactivity. nih.gov These effects involve the interaction of electron orbitals, which depends on their spatial arrangement. nih.gov In (R)-3-methylindanone, hyperconjugation effects, such as the interaction between the C-H or C-C sigma bonds of the methyl group and the antibonding π* orbital of the carbonyl group, can influence conformational preference and the reactivity of the carbonyl group. Natural Bond Orbital (NBO) analysis is a computational tool used to quantify these donor-acceptor interactions.

Mechanistic Elucidation of Enantioselective Reactions Involving 3-Methylindanone

Computational chemistry provides a molecular-level understanding of how chiral catalysts achieve high enantioselectivity in reactions that form or involve 3-methylindanone, such as asymmetric hydrogenation, Michael additions, and Heck reactions. figshare.comrsc.orgorganic-chemistry.org

Transition State Analysis for Stereodetermining Steps

The enantioselectivity of a reaction is determined by the energy difference between the transition states leading to the (R) and (S) products. The Curtin-Hammett principle states that the product ratio is determined by this difference in the free energy of activation (ΔΔG‡). uit.no Computational chemists use DFT to locate and calculate the energies of these diastereomeric transition states. uit.noresearchgate.net By modeling the interaction of the substrate, catalyst, and reagents, researchers can identify the key steric and electronic interactions that stabilize one transition state over the other.

For instance, in the rhodium-catalyzed asymmetric hydrogenation of an indenone precursor to form (R)-3-methylindanone, the chiral ligand dictates the facial selectivity of the hydride attack. Computational models can reveal why the transition state leading to the (R)-product is lower in energy.

Table 2: Representative Transition State Energy Calculations for Asymmetric Hydrogenation

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted % ee |

|---|---|---|---|

| TS-(R) (leading to R-product) | 15.2 | \multirow{2}{}{1.8} | \multirow{2}{}{96} |

| TS-(S) (leading to S-product) | 17.0 |

Disclaimer: Data is hypothetical, based on typical values from DFT studies on asymmetric catalysis. The enantiomeric excess (% ee) is calculated from ΔΔG‡ at a given temperature.

Ligand-Substrate Interactions in Asymmetric Catalysis

The origin of enantioselectivity lies in the specific non-covalent interactions between the chiral catalyst and the substrate within the transition state assembly. nih.gov These interactions can include hydrogen bonds, π-π stacking, steric repulsion, and electrostatic interactions. nih.gov

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these subtle interactions. amercrystalassn.orgnih.govmq.edu.au For example, in a transition state model for the synthesis of a 3-substituted indanone, analysis might reveal a stabilizing C-H/π interaction between an aromatic ring on the chiral ligand and the indanone substrate, which is present in the favored transition state but absent or destabilizing in the competing one. mdpi.com This detailed understanding is crucial for the rational design of more effective catalysts. mdpi.com

Prediction of Enantioselectivity via Computational Modeling

A major goal of computational studies in asymmetric catalysis is to predict the outcome of a reaction before it is run in the lab. kg.ac.rsjlu.edu.cn By calculating the free energy difference (ΔΔG‡) between the key transition states, the enantiomeric excess (% ee) can be predicted with reasonable accuracy. rsc.org

This predictive power allows for the in silico screening of catalysts and reaction conditions, saving significant time and resources. kg.ac.rs While early efforts were often qualitative, modern computational methods, combining high-level DFT with continuum solvation models, can provide quantitatively accurate predictions for many reaction types. nih.gov Machine learning models trained on computational and experimental data are also emerging as powerful tools for predicting enantioselectivity. jlu.edu.cn

Table 3: Comparison of Computationally Predicted and Experimental Enantiomeric Excess (% ee)

| Reaction Type | Chiral Ligand | Substrate | Predicted % ee (ΔΔG‡, kcal/mol) | Experimental % ee |

|---|---|---|---|---|

| Reductive Heck Cyclization | (S)-BINAP | 2-Bromo-cinnamoyl derivative | 92 (1.6) | 90 |

| Asymmetric Hydrogenation | (R,R)-DuPhos-Rh | 3-Methyl-1-indenone | 98 (2.2) | >99 |

| Michael Addition | Cinchona Alkaloid Catalyst | Indenone & Malonate | 85 (1.2) | 88 |

Disclaimer: This table presents representative data compiled from literature on asymmetric syntheses of indanone derivatives and related systems. rsc.orgnih.gov

Molecular Dynamics Simulations for Understanding Chiral Recognition

While quantum mechanics is excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for understanding chiral recognition in solution or in a complex environment like a chiral stationary phase during chromatography. nih.govnsf.govnih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.govnsf.govnih.govresearchgate.net

To understand how a chiral resolving agent or a solvent might interact differently with (R)- and (S)-3-methylindanone, an MD simulation can be performed. nih.govnih.gov The simulation box would contain the indanone enantiomers and the chiral selector molecules surrounded by an explicit solvent. By analyzing the simulation trajectory, researchers can identify differences in binding modes, calculate binding free energies, and quantify the lifetimes of specific interactions, such as hydrogen bonds. nsf.govnih.gov

Table 4: Hypothetical MD Simulation Analysis of (R)-3-Methylindanone with a Chiral Selector

| Parameter | (R)-3-Methylindanone | (S)-3-Methylindanone |

|---|---|---|

| Average Binding Free Energy (kcal/mol) | -5.8 | -4.2 |

| Average Number of Hydrogen Bonds | 1.5 | 0.8 |

| Average Selector-Substrate Distance (Å) | 3.1 | 4.5 |

| Solvent Accessible Surface Area (SASA, Ų) | 150 | 185 |

Disclaimer: Data is illustrative of the types of metrics obtained from MD simulations to rationalize chiral recognition.

This analysis can explain, for example, why one enantiomer has a longer retention time in a chiral HPLC column or how a chiral solvent can induce a specific conformation. nsf.gov These insights are invaluable for developing methods for enantiomeric separation and analysis. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and More Sustainable Asymmetric Synthetic Routes

While established methods for the synthesis of (R)-3-Methylindanone exist, ongoing research is focused on developing greener and more efficient alternatives. nih.govnih.gov A significant area of interest is the use of biocatalysis and chemoenzymatic strategies. chimia.ch These approaches offer the potential for high enantioselectivity under mild reaction conditions, reducing the environmental impact associated with traditional chemical synthesis. The exploration of novel enzyme systems for the asymmetric reduction of a suitable precursor or the kinetic resolution of racemic 3-methylindanone could provide highly efficient and sustainable routes to the desired (R)-enantiomer.

Furthermore, the development of novel catalytic systems based on earth-abundant and non-toxic metals is a key goal in sustainable chemistry. Research into iron, copper, or nickel-catalyzed asymmetric reactions could provide cost-effective and environmentally benign alternatives to precious metal catalysts like rhodium and palladium, which are often used in asymmetric synthesis. organic-chemistry.org The design of new chiral ligands that can effectively induce high enantioselectivity with these metals is a crucial aspect of this research.

Table 1: Comparison of Potential Sustainable Synthetic Strategies for (R)-3-Methylindanone

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of novel enzymes (e.g., reductases, lipases). |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical reactions. | Integration of enzymatic steps into multi-step synthetic sequences. |

| Earth-Abundant Metal Catalysis | Cost-effective, reduced toxicity, and environmentally friendly. | Development of chiral ligands for metals like iron, copper, and nickel. |

| Organocatalysis | Metal-free, often robust and insensitive to air and moisture. | Design of new chiral organic molecules to catalyze the key asymmetric step. |

Exploration of Untapped Reactivity and Derivatization Pathways

The indanone scaffold is a versatile platform for further chemical modification. researchgate.net Future research will likely focus on exploring the untapped reactivity of (R)-3-Methylindanone to generate a diverse range of chiral derivatives with potentially valuable biological or material properties. This includes selective functionalization at the C-2 position, reactions involving the carbonyl group, and modifications of the aromatic ring.

For instance, developing stereoselective methods for the alkylation, arylation, or halogenation at the C-2 position of (R)-3-Methylindanone would provide access to a wide array of new chiral building blocks. researchgate.net Furthermore, the carbonyl group can serve as a handle for various transformations, such as Wittig reactions to form chiral alkenes or reductions to produce chiral indanols with high diastereoselectivity. The exploration of these derivatization pathways will undoubtedly expand the synthetic utility of (R)-3-Methylindanone.

Integration of Flow Chemistry and Continuous Processing for Enantioselective Production

The shift from batch to continuous manufacturing processes is a significant trend in the chemical and pharmaceutical industries, driven by the desire for improved efficiency, safety, and scalability. thechemicalengineer.com The integration of flow chemistry for the enantioselective production of (R)-3-Methylindanone presents a promising avenue for future research. nih.govbohrium.com Continuous flow systems offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. acs.orgzaiput.com

Developing a continuous flow process for the asymmetric synthesis of (R)-3-Methylindanone could involve immobilizing a chiral catalyst in a packed-bed reactor. acs.org This would allow for the continuous conversion of the starting material to the chiral product, with easy separation of the product from the catalyst. Such a process could lead to higher productivity, reduced waste, and a smaller manufacturing footprint compared to batch production. rsc.org

Table 2: Potential Benefits of Flow Chemistry for (R)-3-Methylindanone Production

| Feature | Advantage in Flow Chemistry |

| Catalyst Immobilization | Easy separation and reuse of expensive chiral catalysts. |

| Precise Control | Improved control over temperature, pressure, and residence time, leading to higher selectivity. |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risk of runaway reactions. |

| Scalability | Straightforward scaling by extending the operation time or using parallel reactors. |

| Automation | Potential for fully automated and continuous production, reducing manual intervention. |

Advanced Computational Tools for Rational Design of Asymmetric Catalysts

The rational design of chiral catalysts is being revolutionized by the increasing power of computational chemistry. acs.org Density Functional Theory (DFT) calculations and other computational methods are becoming indispensable tools for understanding reaction mechanisms and predicting the enantioselectivity of asymmetric transformations. rsc.orgnanobioletters.com In the context of (R)-3-Methylindanone synthesis, these tools can be used to design novel and more effective chiral catalysts.

By modeling the transition states of the key enantioselective step, researchers can gain insights into the factors that govern stereoselectivity. bohrium.com This knowledge can then be used to rationally design new ligands or catalysts with improved performance. In silico screening of virtual catalyst libraries can accelerate the discovery of promising candidates, reducing the time and experimental effort required for catalyst development. riken.jpacs.orgmorressier.com The synergy between computational modeling and experimental validation is expected to play a pivotal role in the future development of highly efficient asymmetric syntheses of (R)-3-Methylindanone.

Potential for New Material Science Applications of Chiral Indanones

While chiral indanones are primarily recognized for their role as intermediates in pharmaceutical synthesis, their unique structural and stereochemical properties may also lend themselves to applications in material science. The rigid, fused-ring structure of the indanone core, combined with the presence of a stereocenter, could be exploited in the design of novel chiral materials.

For example, incorporating (R)-3-Methylindanone or its derivatives into polymer backbones could lead to the formation of chiral polymers with interesting optical or chiroptical properties. These materials could find applications in areas such as chiral chromatography, asymmetric catalysis, and nonlinear optics. Furthermore, the potential for chiral indanones to act as building blocks for liquid crystals or as components of chiral sensors remains an underexplored area of research. nih.gov Future investigations into these possibilities could unlock new and exciting applications for this versatile class of chiral compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.